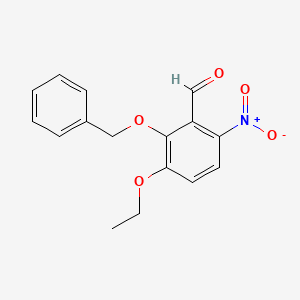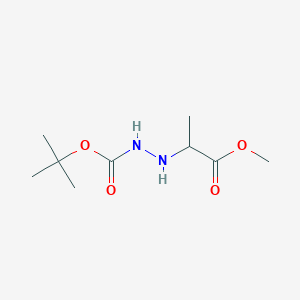
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate
Descripción general
Descripción
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is an organic compound with the molecular formula C10H20N2O4. This compound is known for its applications in organic synthesis and medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-bromo-1-methoxypropane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often at elevated temperatures.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted hydrazinecarboxylates with various nucleophiles attached.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate: Similar structure but with a different functional group, used in similar synthetic applications.
tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: Another related compound with a benzyl group, used as an intermediate in pharmaceutical synthesis.
Uniqueness
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is unique due to its specific hydrazinecarboxylate functional group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of bioactive molecules and pharmaceuticals, offering unique properties compared to other similar compounds.
Propiedades
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(7(12)14-5)10-11-8(13)15-9(2,3)4/h6,10H,1-5H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZCDZXAVTXLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


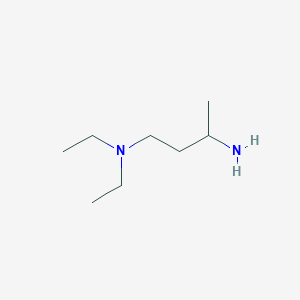
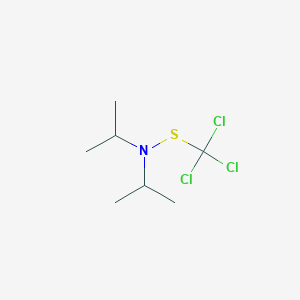
![1-[4-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B3230384.png)
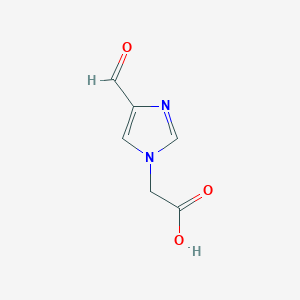
![1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid](/img/structure/B3230402.png)
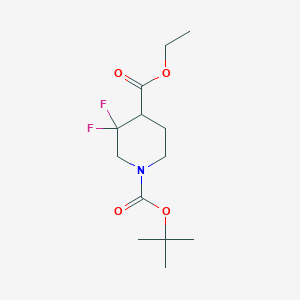
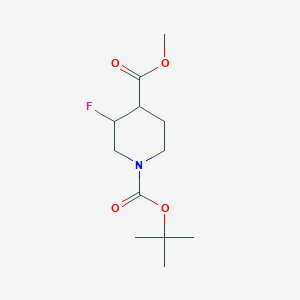

![1H-Benzo[de]naphthacene, eicosahydro-2,6a,12-trimethyl-4,9-bis(1-methylethyl)-, (2R,3aR,4R,6aS,7aR,8aS,9S,12R,12aS,13aS,13bR,13cR)-rel-](/img/structure/B3230426.png)
![5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3230433.png)
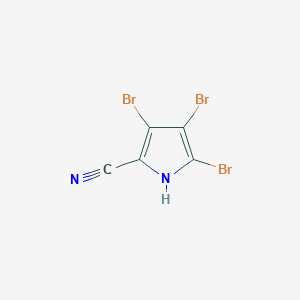
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3230456.png)
![Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3230469.png)
